3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine
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Description
“3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine”, has been reported in the literature . The synthesis process involves various organic synthesis transformations .Molecular Structure Analysis
The molecular structure of “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” are primarily related to its role as a FGFR inhibitor . The compound can inhibit the activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .Future Directions
The future directions for research on “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” could include further studies on its potential as a cancer therapeutic . This could involve more detailed investigations of its mechanism of action, as well as preclinical and clinical trials to evaluate its safety and efficacy .
properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHACFAOCYMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCCN)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine |
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